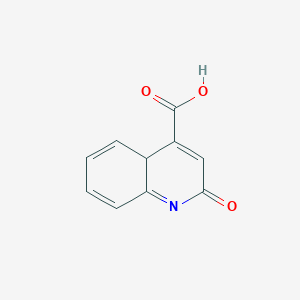

2-oxo-4aH-quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, making it an essential scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method includes the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid in good to excellent yields .

Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also employed to enhance the efficiency and environmental friendliness of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the functionalization and derivatization of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, enaminones, and various transition metal catalysts . Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .

Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities . These derivatives are valuable in drug discovery and development due to their diverse pharmacological properties .

Aplicaciones Científicas De Investigación

2-oxo-4aH-quinoline-4-carboxylic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a vital scaffold for the development of drugs with anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . In biology, it is used to study the mechanisms of action of various biological processes and pathways . In industry, it is employed in the synthesis of other valuable quinoline derivatives and as a catalyst in various chemical reactions .

Mecanismo De Acción

The mechanism of action of 2-oxo-4aH-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 2-oxo-4aH-quinoline-4-carboxylic acid include 4-hydroxy-2-quinolones, quinolinyl-pyrazoles, and quinoline-2,4-diones . These compounds share a similar quinoline scaffold but differ in their functional groups and substitution patterns.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a 2-oxo group and a 4-carboxylic acid group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .

Actividad Biológica

2-Oxo-4aH-quinoline-4-carboxylic acid, a heterocyclic compound belonging to the quinoline family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various biological evaluations.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H7NO3 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-6H,(H,13,14) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that this compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it has been shown to inhibit tissue non-specific alkaline phosphatase (TNAP), a key enzyme involved in cancer progression .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. One study demonstrated that substituted quinoline derivatives exhibited significant antimicrobial effects against various strains of bacteria and fungi. The compound's ability to alter the morphology of fungal cells suggests a profound effect on cell permeability and growth inhibition .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For example, derivatives synthesized from this compound showed selective cytotoxicity against cancer cell lines such as MCF–7 (breast cancer) and K–562 (bone marrow cancer). These compounds were found to induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index .

Case Studies

- Antimicrobial Evaluation : A series of 2-substituted quinoline derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had higher inhibitory concentrations (IC50 values) than conventional antibiotics like ampicillin .

- Anticancer Screening : In a study involving five different cancer cell lines (including H460 and HT-29), compounds derived from this compound showed high selectivity towards specific cell lines with low IC50 values, suggesting potent anticancer activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

Propiedades

Fórmula molecular |

C10H7NO3 |

|---|---|

Peso molecular |

189.17 g/mol |

Nombre IUPAC |

2-oxo-4aH-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-6H,(H,13,14) |

Clave InChI |

GMUXRNATNDBLPD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2C(=NC(=O)C=C2C(=O)O)C=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.